![molecular formula C31H59NO5S B10854655 N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DUR-928 (trimethylamine) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving cholesterol derivatives .
Industrial Production Methods: Industrial production of DUR-928 (trimethylamine) typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound. The production process is optimized to maintain the stability and bioactivity of the compound .
Types of Reactions:
Oxidation: DUR-928 (trimethylamine) can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: The compound can also participate in reduction reactions, leading to the formation of different metabolites.
Substitution: DUR-928 (trimethylamine) can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of DUR-928 (trimethylamine) .
Scientific Research Applications
DUR-928 (trimethylamine) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study cholesterol metabolism and liver X receptor antagonism.
Biology: The compound is employed in studies related to cell proliferation, apoptosis, and lipid biosynthesis.
Medicine: DUR-928 (trimethylamine) is being investigated for its potential therapeutic effects in conditions such as non-alcoholic steatohepatitis and alcohol-associated hepatitis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting metabolic and inflammatory diseases .
Mechanism of Action
DUR-928 (trimethylamine) exerts its effects by binding to and inhibiting the activity of DNA methyltransferases, specifically DNA methyltransferase 1, DNA methyltransferase 3a, and DNA methyltransferase 3b. These enzymes are involved in the process of DNA methylation, which regulates gene expression. By inhibiting DNA methylation, DUR-928 (trimethylamine) modulates the expression of genes associated with cell survival, inflammation, and lipid biosynthesis. This leads to improved cell survival, reduced lipid accumulation, and decreased inflammation .
Comparison with Similar Compounds
Larsucosterol: Another cholesterol metabolite with similar liver X receptor antagonistic properties.
Larsucosterol Sodium: A sodium salt form of larsucosterol with enhanced solubility and stability.
Comparison: DUR-928 (trimethylamine) is unique in its potent inhibition of DNA methyltransferases and its ability to regulate gene expression through epigenetic mechanisms. This sets it apart from other similar compounds, which may not have the same level of efficacy in modulating gene expression and cellular activities .
Properties
Molecular Formula |
C31H59NO5S |
|---|---|
Molecular Weight |
557.9 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4/t18-,20+,21+,22-,23+,24+,26+,27-;;/m1../s1 |
InChI Key |
XFBOORGEUUVCQL-QGSFGQJWSA-N |
Isomeric SMILES |
C.C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.CN(C)C |
Canonical SMILES |
C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
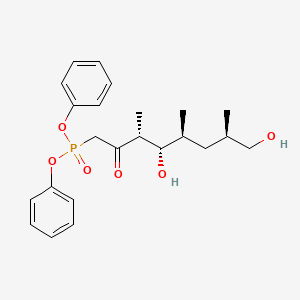
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
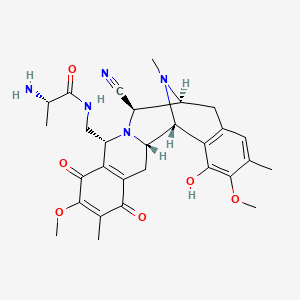
![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)
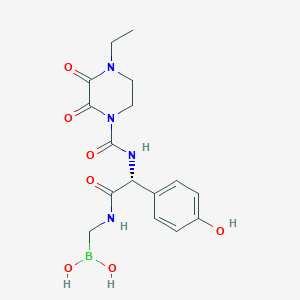



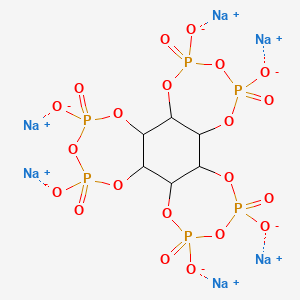
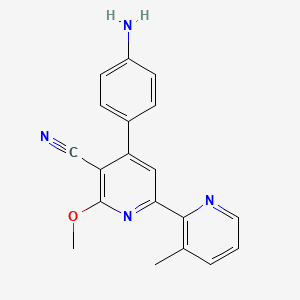
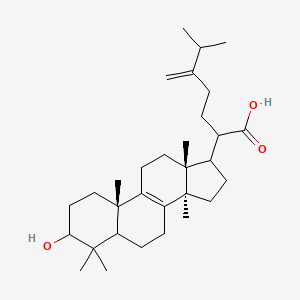
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)
